14-ペンタデセノイン酸

概要

説明

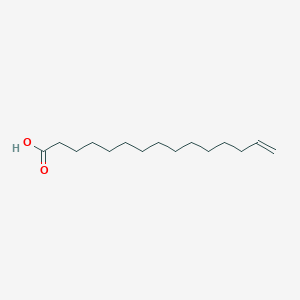

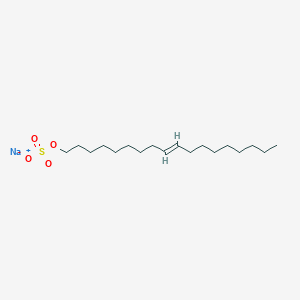

14-ペンタデセン酸は、脂肪族尾部の末端炭素にアルケン官能基を持つ15個の炭素からなる長鎖脂肪酸です

2. 製法

合成経路と反応条件: 14-ペンタデセン酸は、親アルケンの酸化によって合成できます 。このプロセスには、特定の酸化剤を制御された条件下で使用して、目的の生成物を得ることが含まれます。

工業生産方法: 工業環境では、14-ペンタデセン酸は、高純度と高収率を保証する高度な化学プロセスを使用して製造されています。 正確な方法は製造元によって異なる場合がありますが、一般的には、高度な機器と厳格な品質管理対策の使用が含まれます .

反応の種類:

酸化: 14-ペンタデセン酸は酸化反応を起こし、さまざまな酸化生成物を生成する可能性があります.

還元: この化合物は還元反応にも参加する可能性がありますが、条件と生成物に関する具体的な詳細はあまり文書化されていません。

置換: 特にアルケン官能基で、14-ペンタデセン酸を含む置換反応が発生する可能性があります。

一般的な試薬と条件:

酸化剤: 一般的に使用される酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元剤: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムは、一般的な還元剤です。

触媒: パラジウム炭素(Pd / C)などの触媒は、これらの反応を促進するために頻繁に使用されます。

生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化は、エポキシドまたはヒドロキシル化誘導体の形成につながる可能性があります .

4. 科学研究への応用

14-ペンタデセン酸は、科学研究において幅広い用途があります。

科学的研究の応用

14-Pentadecenoic Acid has a wide range of applications in scientific research:

作用機序

14-ペンタデセン酸の作用機序には、さまざまな分子標的および経路との相互作用が含まれます。

分子標的: 代謝プロセスに関与する酵素や受容体と相互作用します.

関与する経路: この化合物は、炎症、細胞増殖、脂質代謝に関連する経路に影響を与えます.

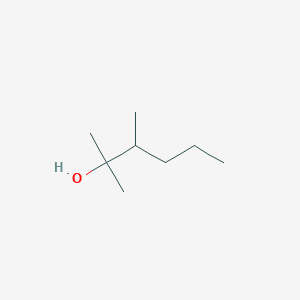

類似の化合物:

ペンタデカン酸: アルケン官能基がなく、鎖長が似ている飽和脂肪酸.

エイコサペンタエン酸: 構造的および機能的な特性が異なるオメガ3脂肪酸.

生化学分析

Biochemical Properties

The biochemical properties of 14-Pentadecenoic acid are largely defined by its structure as a long-chain fatty acid. The alkene functional group on the terminal carbon of its aliphatic tail plays a crucial role in its interactions with other biomolecules

Cellular Effects

14-Pentadecenoic acid has been found to have broad activities relevant to protecting cardiometabolic, immune, and liver health . It has been shown to have dose-dependent, broad anti-inflammatory and antiproliferative activities involving 36 biomarkers across 10 systems . These effects influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that the alkene functional group on the terminal carbon of its aliphatic tail plays a crucial role in its interactions with other biomolecules .

準備方法

Synthetic Routes and Reaction Conditions: 14-Pentadecenoic Acid can be synthesized through the oxidation of its parent alkene . The process involves the use of specific oxidizing agents under controlled conditions to achieve the desired product.

Industrial Production Methods: In industrial settings, 14-Pentadecenoic Acid is produced using advanced chemical processes that ensure high purity and yield. The exact methods may vary depending on the manufacturer, but they generally involve the use of sophisticated equipment and stringent quality control measures .

Types of Reactions:

Reduction: This compound can also participate in reduction reactions, although specific details on the conditions and products are less commonly documented.

Substitution: Substitution reactions involving 14-Pentadecenoic Acid can occur, particularly at the alkene functional group.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents used include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Catalysts: Catalysts such as palladium on carbon (Pd/C) are often used to facilitate these reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides or hydroxylated derivatives .

類似化合物との比較

Pentadecanoic Acid: A saturated fatty acid with similar chain length but lacking the alkene functional group.

Eicosapentaenoic Acid: An omega-3 fatty acid with different structural and functional properties.

特性

IUPAC Name |

pentadec-14-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17/h2H,1,3-14H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAHZYAQCDBBLER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90337655 | |

| Record name | 14-Pentadecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90337655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17351-34-7 | |

| Record name | 14-Pentadecenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17351-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 14-Pentadecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90337655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

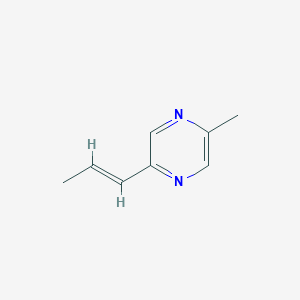

Feasible Synthetic Routes

Q1: What are the primary sources of 14-pentadecenoic acid according to the research provided?

A1: The research highlights two primary sources of 14-pentadecenoic acid:

- Oil-tea cake: This byproduct of tea-oil production from Camellia oleifera seeds contains 14-pentadecenoic acid as a significant component of its benzene/ethanol extractives. Pyrolysis-GC/MS analysis confirmed its presence in the 300°C pyrolyzate. []

- Microbial synthesis: Micrococcus cerificans can produce 14-pentadecenoic acid when grown in a medium containing 1-pentadecene as a carbon source. This suggests a preferential methyl-group attack during the microbial assimilation of the alkene. []

Q2: Can you elaborate on the method used to identify 14-pentadecenoic acid in oil-tea cake?

A2: Researchers utilized Pyrolysis-GC/MS to identify 14-pentadecenoic acid in the benzene/ethanol extractives of oil-tea cake. This technique involves thermally decomposing the sample at 300°C and analyzing the resulting volatile compounds using gas chromatography coupled with mass spectrometry. This method allows for the separation and identification of individual compounds based on their retention times and mass spectra. []

Q3: The research mentions that ultrasound can be used to extract valuable compounds from pollen. Could this method be applicable to extract 14-pentadecenoic acid from oil-tea cake?

A3: While the research demonstrates successful ultrasound-assisted extraction of polyphenols from pollen [], it doesn't directly address 14-pentadecenoic acid extraction from oil-tea cake. Further research is needed to determine the efficacy of this method for 14-pentadecenoic acid extraction, considering factors like solubility and potential degradation during sonication.

Q4: Can you describe a chemical synthesis route for 14-pentadecenoic acid?

A4: One of the provided research papers details a chemical synthesis route for 14-pentadecenoic acid (13) starting from methyl 10-undecenoate. The process involves several steps: []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bicyclo[3.1.0]hexane-6,6-dicarbonitrile](/img/structure/B102550.png)